

# Spectroscopic and Structural Properties of Barium Tartrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Barium tartrate

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**Abstract:** **Barium tartrate** ( $\text{BaC}_4\text{H}_4\text{O}_6$ ) is a metal-organic compound with notable physical properties, including potential dielectric, ferroelectric, and piezoelectric characteristics. Its synthesis and characterization are of significant interest in materials science and for potential applications in modern technology. This guide provides a comprehensive overview of the spectroscopic and structural properties of **barium tartrate**, focusing on data derived from Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD). It includes detailed experimental protocols for its synthesis via the gel diffusion method and presents quantitative data in structured tables for clarity and comparative analysis.

## Synthesis of Barium Tartrate Crystals

The most commonly cited method for growing high-quality single crystals of **barium tartrate** at ambient temperature is the gel growth technique. This method is valued for its simplicity, low cost, and ability to produce pure crystals by controlling the diffusion of reactants.

## Experimental Protocol: Single Diffusion Gel Growth

This protocol outlines a typical procedure for synthesizing **barium tartrate** crystals using a silica gel medium in a test tube.

Materials:

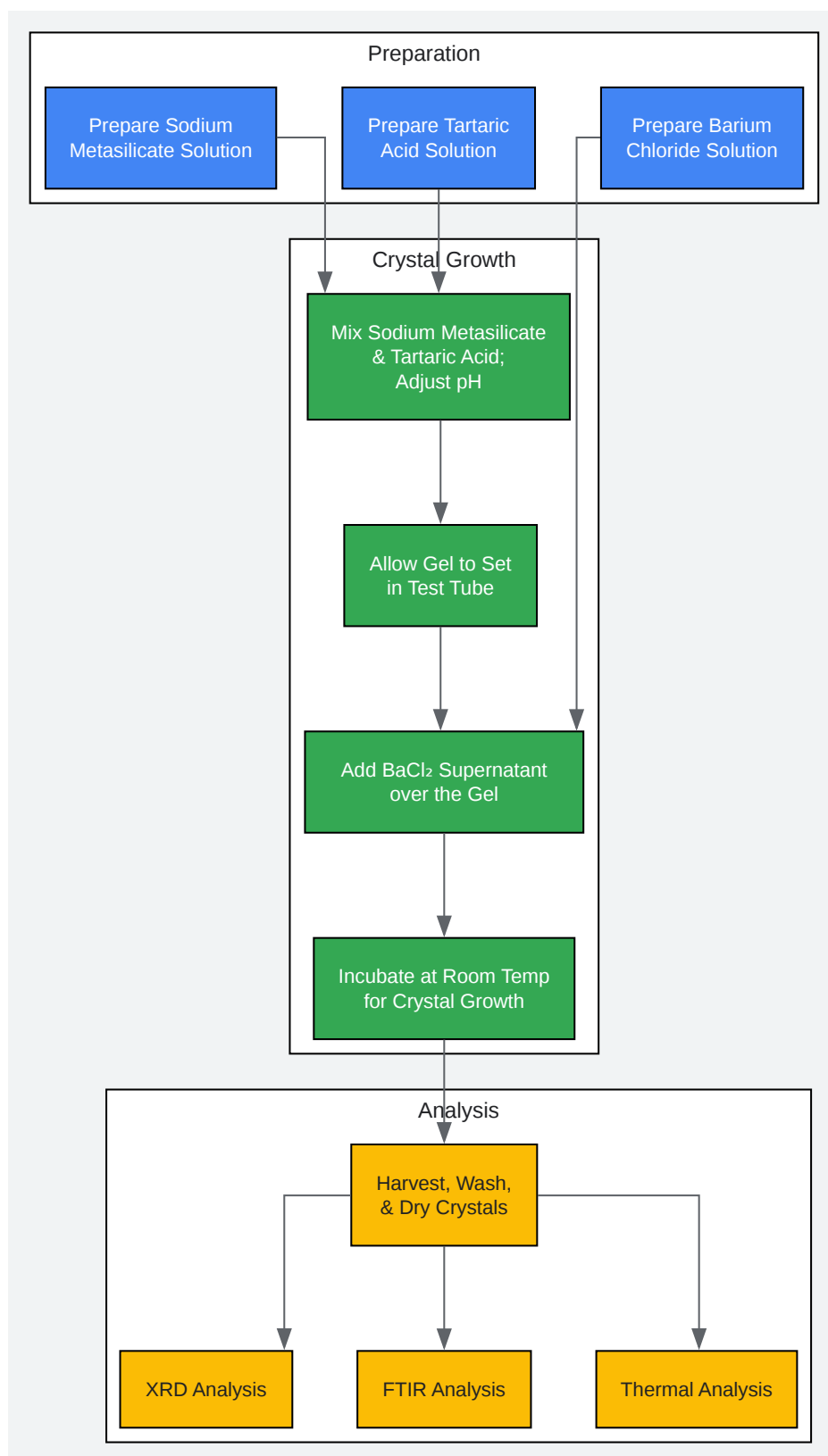
- Sodium Metasilicate ( $\text{Na}_2\text{SiO}_3$ )

- Tartaric Acid ( $C_4H_6O_6$ )
- Barium Chloride ( $BaCl_2$ )
- Acetic Acid ( $CH_3COOH$ ) for pH adjustment
- Double distilled water
- Glass test tubes (e.g., 25 cm length, 2.5 cm diameter)

#### Procedure:

- **Gel Preparation:** A solution of sodium metasilicate is prepared in double distilled water. The pH of this solution is carefully adjusted to a specific value (e.g., 4.2) using an acid like acetic acid. This step is critical as pH affects the gelation time and crystal morphology.[\[1\]](#)
- **Reactant Integration:** A solution of tartaric acid (e.g., 1M) is mixed into the sodium metasilicate solution.[\[1\]](#) This mixture is then transferred into glass test tubes.
- **Gel Setting:** The test tubes are left undisturbed for a period to allow the gel to set properly. The gel acts as the growth medium, preventing turbulence and controlling the diffusion rate of the supernatant reactant.[\[1\]](#)
- **Supernatant Addition:** Once the gel has set, a solution of barium chloride (the supernatant) is carefully poured over the gel.[\[1\]](#)[\[2\]](#)
- **Crystal Growth:** The test tubes are sealed and kept at room temperature. Barium ions ( $Ba^{2+}$ ) from the supernatant diffuse slowly into the gel and react with the tartrate ions from the tartaric acid, leading to the nucleation and growth of **barium tartrate** crystals over several days or weeks.[\[2\]](#)[\[3\]](#)
- **Harvesting:** Once the crystals have grown to a sufficient size, they are carefully removed from the gel, washed with distilled water, and dried.

The morphology and size of the resulting crystals can be optimized by varying parameters such as the pH of the gel, gel density, concentration of reactants, and gel aging time.[\[1\]](#)[\[2\]](#)



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Fig. 1: Experimental workflow for **barium tartrate** synthesis and characterization.

## Crystallographic Properties

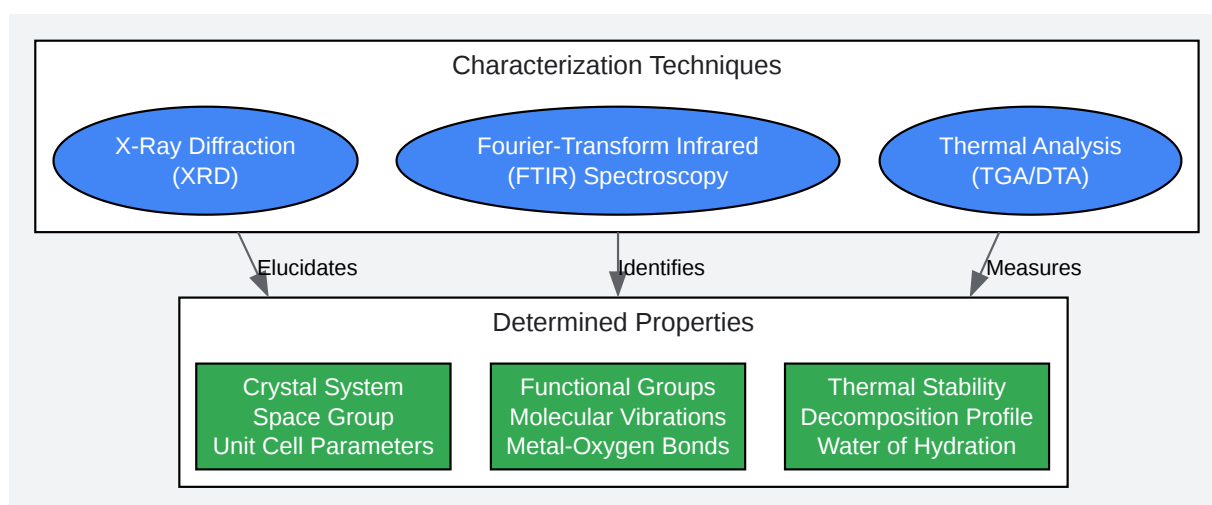
X-ray Diffraction (XRD) is a primary technique used to determine the crystalline nature, crystal structure, and unit cell parameters of **barium tartrate**. Studies consistently show that gel-grown **barium tartrate** crystals possess a well-defined crystalline structure.

Analysis of XRD data indicates that **barium tartrate** typically crystallizes in an orthorhombic system with the space group  $P2_12_12_1$ .<sup>[4][5]</sup> However, one study reported a tetragonal structure.<sup>[6]</sup> Another investigation into barium-doped calcium tartrate found a monoclinic crystal system with the space group  $P2_1$ .<sup>[7]</sup>

Table 1: Crystallographic Data for **Barium Tartrate**

Parameter	Reported Value	Reference
Crystal System	Orthorhombic	<sup>[3][4][5][8][9]</sup>
Space Group	$P2_12_12_1$	<sup>[4][5]</sup>
Unit Cell Volume	5671 Å <sup>3</sup>	<sup>[3][8][9]</sup>

| 2θ Range | 3.31° to 24.98° |<sup>[4][5]</sup> |



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Fig. 2: Relationship between analytical techniques and properties determined for **barium tartrate**.

## Spectroscopic Properties

Vibrational spectroscopy, particularly FTIR, is crucial for identifying the functional groups present in **barium tartrate** and confirming the formation of the compound.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **barium tartrate** shows characteristic absorption peaks that correspond to the vibrations of its constituent functional groups, including hydroxyl (O-H), carboxyl (C=O), C-H, and the metal-oxygen (Ba-O) bond. The presence of broad absorption bands in the higher wavenumber region typically confirms the hydrated nature of the crystals.<sup>[3][6]</sup>

Table 2: Summary of FTIR Peak Assignments for **Barium Tartrate**

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3136 - 2812	O-H Stretching (Water of Hydration)	[6]
3065, 2875, 2735	O-H Stretching (Water of Hydration)	[3][8]
2850	C-H Stretching	[4]
2671 - 2079	Hydrogen Bonding	[6]
1923	-C-O Stretching	[6]
1589 - 1543	C=O Stretching (Carbonyl / Asymmetric COO <sup>-</sup> )	[3][6][8]
1448	C-H Asymmetric Bending	[6]
1382	C=O Symmetric Vibration	[3][8]
1309 - 1238	C-O Stretching and O-H in-plane bending	[6]
1084	C-H Stretching	[6]
773	C-H out-of-plane stretching	[6]

| 751 - 689 | Metal-Oxygen (Ba-O) Stretching |[3][8] |

## Raman, UV-Vis, and NMR Spectroscopy

While FTIR and XRD data for **barium tartrate** are well-documented, comprehensive studies utilizing Raman, UV-Visible (UV-Vis), or Nuclear Magnetic Resonance (NMR) spectroscopy are not readily available in the reviewed literature.

- Raman Spectroscopy: This technique is complementary to FTIR and provides information on vibrational modes. While spectra for other tartrates like calcium tartrate and potassium bitartrate have been reported, specific data for **barium tartrate** is scarce.
- UV-Vis Spectroscopy: UV-Vis analysis is typically used to study electronic transitions and determine optical properties like the band gap.[7] The tartrate ion itself does not possess

extensive chromophores that absorb strongly in the standard UV-Vis range. While one study on an organic-inorganic hybrid crystal involving **barium tartrate** reported using UV spectroscopy to confirm purity, it did not provide a spectrum for pure **barium tartrate**.<sup>[10]</sup>

- NMR Spectroscopy: NMR is a powerful tool for detailed structural elucidation of organic molecules in solution. Given that **barium tartrate** is an insoluble salt, obtaining high-resolution solution-state NMR spectra would be challenging. Solid-state NMR could provide structural information, but such studies were not found in the surveyed literature.

## Molecular Structure and Coordination

The tartrate anion ( $\text{C}_4\text{H}_4\text{O}_6^{2-}$ ) acts as a ligand, coordinating with the barium cation ( $\text{Ba}^{2+}$ ). The structure involves the barium ion being coordinated by oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate molecules. This coordination leads to the formation of a stable three-dimensional network.<sup>[11]</sup>

Fig. 3: Simplified diagram of barium ion coordination with a tartrate anion.

## Conclusion

**Barium tartrate**, primarily synthesized via a straightforward gel diffusion technique, is a crystalline material with a well-defined orthorhombic structure. Its identity and composition are reliably confirmed through spectroscopic methods, particularly FTIR, which elucidates the key functional groups and the presence of hydration water. While foundational data from FTIR and XRD are well-established, further research employing Raman, UV-Vis, and advanced solid-state NMR spectroscopy would provide a more complete understanding of its vibrational, optical, and detailed structural properties, benefiting its potential development for technological applications.

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- To cite this document: BenchChem. [Spectroscopic and Structural Properties of Barium Tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588208#spectroscopic-properties-of-barium-tartrate]

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Address: 3281 E Guasti Rd

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